![molecular formula C10H12ClN5OS B2784818 N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride CAS No. 2034527-93-8](/img/structure/B2784818.png)
N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thiophene ring, and a carbohydrazide group . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
As a derivative of pyrimidine and thiophene, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbohydrazide group might increase its polarity and solubility in water .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Research has led to the synthesis of thiosemicarbazides, triazoles, and Schiff bases, starting from similar chemical structures, showing significant antihypertensive α-blocking activity with low toxicity, highlighting the potential of these compounds in medical applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008) Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents.
Antimicrobial Activity
- The synthesis of new heterocyclic derivatives, starting from similar chemical structures, has been explored for their antimicrobial activity. Some compounds have shown significant antibacterial activity, pointing towards the potential of these structures in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017) Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
Chemical Synthesis and Characterization
- Novel thienopyrimidines and triazolothienopyrimidines have been synthesized, starting from similar chemical structures, and their structures were confirmed through spectral and analytical data. These compounds were tested for antimicrobial activity, showing the versatility of these chemical structures in synthesizing compounds with potential applications in various fields (Mahmoud, El-Azm, Ali, & Ali, 2015) Design, Synthesis, and Antimicrobial Evaluation of Novel Thienopyrimidines and Triazolothienopyrimidines.
Potential Antiviral and Anticancer Agents
- Another study focused on the synthesis of new pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. This research direction illustrates the potential therapeutic applications of compounds synthesized from N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride and similar structures in treating various conditions (Nofal, Fahmy, Zarea, & El-Eraky, 2011) Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS.ClH/c1-6-5-8(11)13-10(12-6)15-14-9(16)7-3-2-4-17-7;/h2-5H,1H3,(H,14,16)(H3,11,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBJKWGWHMVBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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